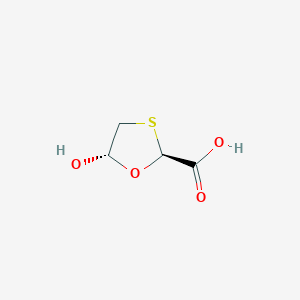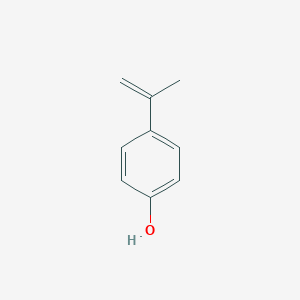
4-异丙烯基苯酚
概述
描述
4-Isopropenylphenol is an organic compound with the molecular formula C9H10O. It consists of a 2-propenyl group (CH2=C-CH3) attached to the 4 position of phenol. This compound is an intermediate in the production of bisphenol A, a widely used industrial chemical . It is also generated by the recycling of o,p-bisphenol A, a byproduct of the production of the p,p-isomer of bisphenol A .
科学研究应用
4-Isopropenylphenol has several scientific research applications:
Polymerization and Material Science: It is identified as a product in the polymerization process of bisphenol A, which has implications in material science and environmental chemistry.
Environmental Chemistry and Degradation: The compound plays a role in the degradation pathways of environmentally relevant compounds, such as bisphenol A.
Chemical Synthesis and Catalysis: It serves as a key intermediate in various chemical synthesis processes, including the synthesis of spiro-bisphenol derivatives.
作用机制
Target of Action
4-Isopropenylphenol, also known as 4-(prop-1-en-2-yl)phenol, is an organic compound . The molecule consists of a 2-propenyl group affixed to the 4 position of phenol . The compound is an intermediate in the production of bisphenol A (BPA) . .
Mode of Action
It is known that 4-isopropenylphenol undergoes o-protonation by sulfuric acid, giving the carbocation, which undergoes a variety of dimerization reactions .
Biochemical Pathways
4-Isopropenylphenol is an intermediate in the production of bisphenol A (BPA), which is produced annually in large quantities . It is also generated by the recycling of o,p-BPA, a byproduct of the production of the p,p-isomer of BPA . The compound can also be produced by catalytic dehydrogenation of 4-isopropylphenol .
Result of Action
It is known that the compound undergoes a variety of dimerization reactions when protonated .
Action Environment
The action of 4-Isopropenylphenol can be influenced by various environmental factors. For instance, the compound undergoes high-temperature hydrolysis of BPA . .
生化分析
Biochemical Properties
In the context of biochemical reactions, 4-Isopropenylphenol plays a significant role. It is found as an oxidative degradation product from bisphenol A
Cellular Effects
Given its role as an intermediate in the production of bisphenol A , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to undergo O-protonation by sulfuric acid, giving the carbocation, which undergoes a variety of dimerization reactions
Metabolic Pathways
It is known to be an intermediate in the production of bisphenol A
准备方法
Synthetic Routes and Reaction Conditions: 4-Isopropenylphenol can be synthesized through several methods:
High-Temperature Hydrolysis of Bisphenol A: This method involves the hydrolysis of bisphenol A at high temperatures, resulting in the formation of 4-isopropenylphenol and phenol.
Catalytic Dehydrogenation of 4-Isopropylphenol: This process involves the catalytic dehydrogenation of 4-isopropylphenol to produce 4-isopropenylphenol.
Industrial Production Methods: The industrial production of 4-isopropenylphenol primarily involves the high-temperature hydrolysis of bisphenol A, which is a common method due to its efficiency and yield .
化学反应分析
4-Isopropenylphenol undergoes various chemical reactions, including:
O-Protonation by Sulfuric Acid: This reaction leads to the formation of a carbocation, which can undergo a variety of dimerization reactions.
Common Reagents and Conditions:
Sulfuric Acid: Used for O-protonation reactions.
Laccase Enzyme: Used in polymerization reactions.
Major Products Formed:
Phenol: Formed during the high-temperature hydrolysis of bisphenol A.
Polymeric Products: Formed during polymerization reactions.
相似化合物的比较
- 4-Isopropylphenol
- 4-tert-Butylphenol
- 4-Butylphenol
- 4-Ethoxyphenol
属性
IUPAC Name |
4-prop-1-en-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGRUUPXPPLSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51032-74-7 | |
| Record name | Phenol, 4-(1-methylethenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51032-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90962744 | |
| Record name | 4-(Prop-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-77-9, 4286-23-1 | |
| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64054-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropenylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Prop-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-ISOPROPENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QP218C90D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-isopropenylphenol is a characteristic pyrolysis product of Sphagnum moss, specifically derived from the decarboxylation of sphagnum acid, a unique biomarker for this type of moss. [, , ] This compound can be found in peat due to the accumulation and decomposition of Sphagnum over time. [, ]
A: Research suggests that polyphenols, like sphagnum acid, are preferentially degraded in Sphagnum under wetter conditions. [] As 4-isopropenylphenol is a breakdown product of sphagnum acid, its presence in peat, particularly at deeper layers, indicates drier periods with less degradation of this specific phenolic compound. [] This makes 4-isopropenylphenol a valuable proxy for reconstructing past hydrological conditions in Sphagnum-dominated peatlands. []
ANone:
- Spectroscopic data: Detailed NMR and MS data can be found in several papers studying the degradation of Bisphenol A. [, , , , , ] For example, [] describes the identification of 4-isopropenylphenol using GC-MS by comparing its retention time and mass spectra with authentic compounds.
A: 4-isopropenylphenol is a common degradation product of Bisphenol A (BPA) through various oxidative processes. Studies employing purified laccase from Trametes villosa [, ] and manganese peroxidase from Pleurotus ostreatus [] have identified 4-isopropenylphenol as a key metabolite. These enzymes, involved in lignin degradation, catalyze the oxidation of BPA, leading to the formation of 4-isopropenylphenol alongside other byproducts like phenol and 4-isopropylphenol. [, ]
A: Yes, 4-isopropenylphenol can be polymerized, but only through cationic mechanisms using proton or Lewis acid initiators. [] It shows a preference for cationic polymerization over radical or anionic methods. [] This selectivity is attributed to the presence of the sterically hindered phenol group in its structure. []
ANone: 4-isopropenylphenol serves as a valuable building block for synthesizing various polymeric materials.
- Crosslinking agent: Di(4-isopropenylphenoxy)alkanes, synthesized by reacting 4-isopropenylphenol with dihaloalkanes, act as effective crosslinking comonomers in styrene polymerization. [] These crosslinked polymers find applications in areas such as sorbents, photoresists, and specialty composites. []
- Branching agent: 1,3-dihydroxy-4,6-bis(o-methyl-O-(4′-hydroxyphenylethyl)benzene, prepared using 4-isopropenylphenol, acts as a branching agent for polycarbonates and polyesters. []
ANone: Yes, research has explored the use of 4-isopropenylphenol derivatives in various applications:
- Antimicrobial additives: Aminomethylated derivatives of 4-isopropenylphenol have shown promise as antimicrobial additives for petroleum products. []
- Sorbents for uranium extraction: Cross-linked copolymers incorporating 4-isopropenylphenol have been investigated for their ability to remove uranium salts from aqueous solutions. [, ] These copolymers demonstrate a high degree of uranium sorption, especially at specific pH levels, making them potential candidates for water purification applications. []
A: While 4-isopropenylphenol itself doesn't have extensively documented environmental impacts, its precursor, bisphenol A (BPA), is a known endocrine disruptor. [, , , , , ] Understanding the degradation pathway of BPA, which includes 4-isopropenylphenol as an intermediate, is crucial for assessing its environmental fate and potential risks. Further research is needed to determine the persistence, bioaccumulation, and toxicity of 4-isopropenylphenol in various environmental compartments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid](/img/structure/B43026.png)

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)
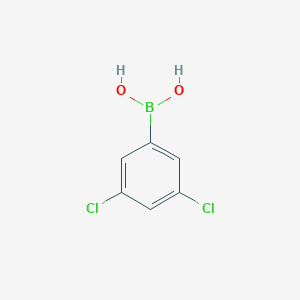
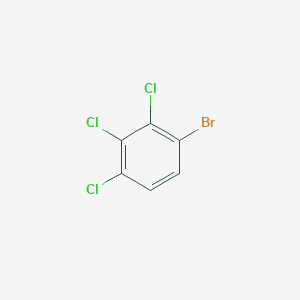
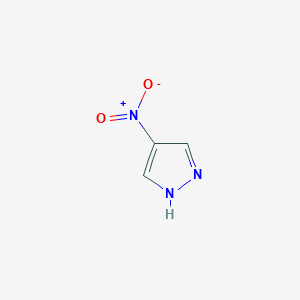
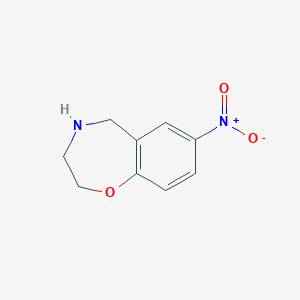
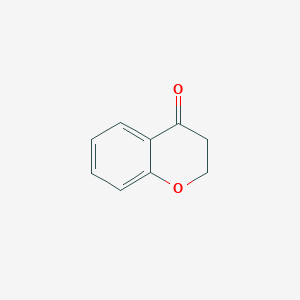
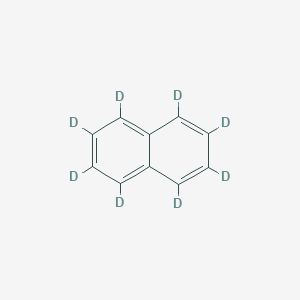
![[1-[(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B43042.png)
![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)

